3-Cyclopropoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxybenzene-1-sulfonamide is an organosulfur compound with the molecular formula C9H11NO3S and a molecular weight of 213.25 g/mol . This compound belongs to the sulfonamide class, which is characterized by the presence of a sulfonamide functional group (-SO2NH2) attached to an aromatic ring. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers .
Preparation Methods
The synthesis of 3-Cyclopropoxybenzene-1-sulfonamide can be achieved through various methods. One common approach involves the oxidative coupling of thiols and amines, which provides a straightforward and efficient route to sulfonamides . This method does not require additional pre-functionalization and de-functionalization steps, making it environmentally friendly and cost-effective .
Another method involves the reaction of sodium sulfinates with amines in the presence of ammonium iodide (NH4I) as a mediator . This approach is also efficient and tolerates a wide range of functional groups, making it suitable for industrial production .
Chemical Reactions Analysis
3-Cyclopropoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Cyclopropoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Cyclopropoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. Sulfonamides are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria . This inhibition disrupts the production of DNA and RNA, leading to the bacteriostatic effect of sulfonamides .
Comparison with Similar Compounds
3-Cyclopropoxybenzene-1-sulfonamide can be compared with other sulfonamide compounds such as:
Sulfamethazine: Commonly used in veterinary medicine for its antibacterial properties.
Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.
Sulfonimidates: These compounds have similar sulfur-nitrogen bonds and are used as intermediates in the synthesis of other organosulfur compounds.
Properties
Molecular Formula |
C9H11NO3S |
---|---|
Molecular Weight |
213.26 g/mol |
IUPAC Name |
3-cyclopropyloxybenzenesulfonamide |
InChI |
InChI=1S/C9H11NO3S/c10-14(11,12)9-3-1-2-8(6-9)13-7-4-5-7/h1-3,6-7H,4-5H2,(H2,10,11,12) |
InChI Key |
SRWSDWWYNVMUFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.